Dimethyl (3-oxobut-1-en-2-yl)phosphonate
Description
Dimethyl (3-oxobut-1-en-2-yl)phosphonate is an organophosphorus compound characterized by a conjugated enone (α,β-unsaturated ketone) system linked to a dimethyl phosphonate group. This structure confers reactivity in nucleophilic and electrophilic reactions, making it valuable in synthetic chemistry, particularly in Horner-Wadsworth-Emmons (HWE) reactions for olefination . The phosphonate group stabilizes carbanion intermediates, enabling efficient formation of alkenes from aldehydes or ketones.
Properties
CAS No. |
87088-40-2 |
|---|---|
Molecular Formula |
C6H11O4P |
Molecular Weight |
178.12 g/mol |
IUPAC Name |
3-dimethoxyphosphorylbut-3-en-2-one |
InChI |
InChI=1S/C6H11O4P/c1-5(7)6(2)11(8,9-3)10-4/h2H2,1,3-4H3 |
InChI Key |
MNONNCJIDTYFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)P(=O)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (3-oxobut-1-en-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate enone under basic conditions. The reaction typically proceeds via a Michael addition mechanism, where the phosphite acts as a nucleophile, attacking the β-carbon of the enone to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-oxobut-1-en-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters with higher oxidation states.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphonate esters, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl (3-oxobut-1-en-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which dimethyl (3-oxobut-1-en-2-yl)phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with enzymatic processes that involve phosphorylation. This can lead to the inhibition of certain enzymes and disruption of metabolic pathways .
Comparison with Similar Compounds
Structural Analogues and Reactivity
Phosphonate esters with varying substituents exhibit distinct reactivity profiles:
Key Observations :
- Electron-Withdrawing Groups: The enone system in dimethyl (3-oxobut-1-en-2-yl)phosphonate enhances electrophilicity compared to saturated analogues like dimethyl methylphosphonate, enabling higher reactivity in conjugate additions .
- Ester Group Impact : Dimethyl esters generally exhibit faster reaction kinetics than diethyl or dibutyl esters due to reduced steric hindrance and higher electrophilicity (e.g., 85% yield for dimethyl vs. 72% for diethyl in benzoic acid phosphorylation) .
- Safety : Compounds with diazo groups (e.g., dimethyl (1-diazo-2-oxopropyl)phosphonate) pose explosion risks, whereas the target compound’s stability is likely superior .
Physical and Chemical Properties
- Thermal Stability : Differential scanning calorimetry (DSC) of similar phosphonates shows decomposition onset at ~200°C, suggesting comparable stability for the target compound .
- Environmental Degradation : Dimethyl phosphonates react with OH radicals at rate constants of ~1.2 × 10⁻¹² cm³/molecule/s, slower than trimethyl phosphate, indicating moderate environmental persistence .
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